molecular formula C5H11I B098784 1-Iodo-2,2-dimethylpropane CAS No. 15501-33-4

1-Iodo-2,2-dimethylpropane

Cat. No.: B098784
CAS No.: 15501-33-4
M. Wt: 198.05 g/mol
InChI Key: CJTZXIJETZZARD-UHFFFAOYSA-N
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Description

1-Iodo-2,2-dimethylpropane, also known as neopentyl iodide, is an organic compound with the molecular formula C₅H₁₁I. It is a halogenated hydrocarbon, specifically an iodide, and is characterized by the presence of an iodine atom attached to a highly branched carbon skeleton. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2,2-dimethylpropane can be synthesized through the iodination of 2,2-dimethylpropane (neopentane). One common method involves the reaction of neopentane with iodine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the hydrogen atom on the carbon adjacent to the iodine is abstracted, followed by the addition of iodine to form the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and advanced separation techniques may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2,2-dimethylpropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Iodo-2,2-dimethylpropane is utilized in several scientific research applications:

Comparison with Similar Compounds

1-Iodo-2,2-dimethylpropane can be compared with other similar compounds such as:

Uniqueness: The unique structure of this compound, with its highly branched carbon skeleton and the presence of an iodine atom, imparts distinct reactivity and properties that are valuable in various chemical transformations and applications .

Properties

IUPAC Name

1-iodo-2,2-dimethylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11I/c1-5(2,3)4-6/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTZXIJETZZARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065904
Record name Propane, 1-iodo-2,2-dimethyl-
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Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15501-33-4
Record name 1-Iodo-2,2-dimethylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15501-33-4
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Record name Neopentyl iodide
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Record name Propane, 1-iodo-2,2-dimethyl-
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Record name Propane, 1-iodo-2,2-dimethyl-
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Record name 1-iodo-2,2-dimethylpropane
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Record name Neopentyl iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of neopentyl iodide?

A1: Neopentyl iodide has the molecular formula C5H11I and a molecular weight of 198.06 g/mol.

Q2: Are there any notable spectroscopic features of neopentyl iodide?

A2: Yes, at low temperatures (-150 to -170 °C), variable temperature 1H NMR spectroscopy reveals hindered rotation of the t-butyl group in neopentyl bromide and iodide. This is evidenced by changes in the t-butyl resonance peaks. []

Q3: How does neopentyl iodide react on a platinum (Pt(111)) surface?

A3: On Pt(111) surfaces, neopentyl iodide readily undergoes C-I bond scission, similar to other alkyl halides. The resulting neopentyl surface species can undergo several reactions:

  • Neopentane formation: Neopentyl groups can recombine with surface hydrogen and desorb as neopentane. This pathway is favored when hydrogen is pre-dosed on the surface. [] [] [] []
  • Isobutene formation: Neopentyl groups can undergo a series of dehydrogenation and rearrangement steps, leading to the formation and desorption of isobutene. [] []
  • Neopentylidyne formation: Both 1,1- and 1,3-diiodo neopentanes, precursors to neopentylidene and 2,2-dimethyl propane-1,3-diyl intermediates respectively, can eventually convert to neopentylidyne on Pt(111) surfaces after undergoing various dehydrogenation and rearrangement processes. []

Q4: How does the reactivity of neopentyl groups on platinum differ from nickel surfaces?

A4: On nickel surfaces, dehydrogenation reactions of alkyl groups are generally much faster than on platinum. Additionally, α-hydride elimination is favored on nickel, whereas both α- and γ-hydride eliminations occur at comparable rates on platinum. []

Q5: Can neopentyl iodide be used in cross-coupling reactions?

A5: Yes, neopentyl iodide can participate in cross-coupling reactions:

  • Nickel-catalyzed cross-coupling: (dppf)NiCl2 catalyzes the cross-coupling of neopentyl iodides with organozinc reagents, offering an effective route to forming new carbon-carbon bonds. [] [] [] [] []
  • Palladium-catalyzed cross-coupling: Neopentyl iodides can be coupled with vinyl iodides in the presence of palladium catalysts to synthesize trisubstituted alkenes. []

Q6: What is the role of neopentyl iodide in studying hydrocarbon catalytic conversion reactions?

A6: The diiodo derivatives of neopentane, namely 1,1-diiodo neopentane and 1,3-diiodo neopentane, serve as precursors to important reaction intermediates (neopentylidene and 2,2-dimethyl propane-1,3-diyl respectively) relevant to hydrocarbon catalytic conversions. By studying the thermal chemistry of these diiodo compounds on Pt(111), researchers can gain insights into the mechanisms of processes like oil reforming. []

Q7: Are there examples of neopentyl iodide participating in SRN1 reactions?

A7: Yes, neopentyl iodide undergoes SRN1 reactions with carbanions in the presence of FeBr2 in DMSO. For instance, it reacts with acetophenone enolate ions to yield the substitution product. Similarly, it reacts with 1-iodoadamantane and the enolate ion of 2-naphthyl methyl ketone under these conditions, confirming the SRN1 mechanism. []

Q8: How does the choice of solvent influence the reaction mechanism of neopentyl iodide with arenethiolate anions?

A8: Research shows that the reaction mechanism can shift from SRN1 to polar SN2 depending on the solvent used. This conclusion is based on non-kinetic evidence gathered from reactions using neopentyl iodide as a model system. []

Q9: How is neopentyl iodide used in material science?

A9: Neopentyl iodide has been investigated as a precursor for carbon doping during the growth of semiconductor materials like GaAs, AlGaAs, and AlAs using chemical beam epitaxy (CBE). []

Q10: Are there any synthetic applications of neopentyl iodide beyond cross-coupling reactions?

A10: Yes, neopentyl iodide is utilized in the synthesis of:

  • Neopentyl ethers: It reacts with phenols and hydroquinones in the presence of cesium carbonate to yield neopentyl ethers, valuable protecting groups in organic synthesis. This reaction is particularly useful because it effectively converts even sterically hindered substrates to the desired neopentyl ethers. []
  • Lanthanide trialkyls: Neopentyl iodide reacts with ytterbium metal to produce the solvated ytterbium alkyl complex Yb(CH2tBu)3(thf)2, important for studying lanthanide organometallic chemistry. []

Q11: Can neopentyl iodide be used to study electron transfer reactions?

A11: Yes, the reaction between the fluorescent 2-naphthoxide anion and neopentyl iodide serves as a model system for studying electron transfer mechanisms. This reaction generates alkyl radicals and leads to various substitution products, providing insights into the regiochemistry and mechanism of radical reactions. []

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